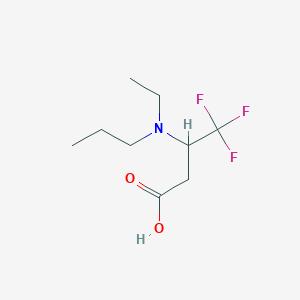
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group substituted with ethyl and propyl groups, and a trifluorobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The final product is typically purified through distillation or recrystallization techniques to achieve the required purity for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluorobutanoic acid moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and alcohols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism by which 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(butyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(propyl)amino)-3,3,3-trifluoropropanoic acid
Uniqueness
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H16F3NO2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
3-[ethyl(propyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C9H16F3NO2/c1-3-5-13(4-2)7(6-8(14)15)9(10,11)12/h7H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
PSBKIGOZRCEFBN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)C(CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


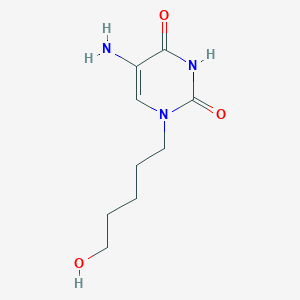



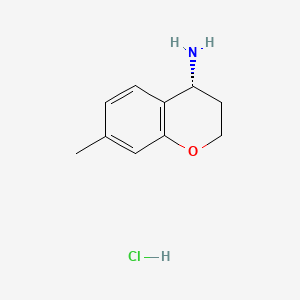
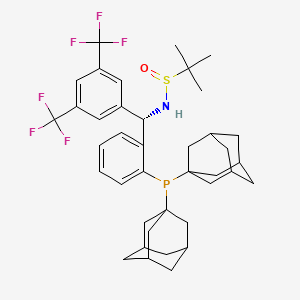
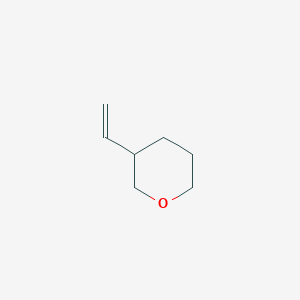



![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
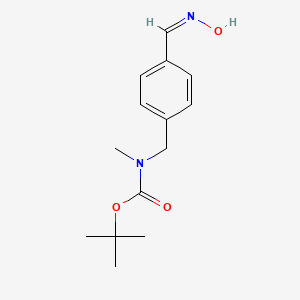
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

